1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone 1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 923401-74-5
VCID: VC6919370
InChI: InChI=1S/C14H17N3O3S2/c1-10(18)16-5-7-17(8-6-16)14-15-12-4-3-11(22(2,19)20)9-13(12)21-14/h3-4,9H,5-8H2,1-2H3
SMILES: CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Molecular Formula: C14H17N3O3S2
Molecular Weight: 339.43

1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

CAS No.: 923401-74-5

Cat. No.: VC6919370

Molecular Formula: C14H17N3O3S2

Molecular Weight: 339.43

* For research use only. Not for human or veterinary use.

1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone - 923401-74-5

Specification

CAS No. 923401-74-5
Molecular Formula C14H17N3O3S2
Molecular Weight 339.43
IUPAC Name 1-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Standard InChI InChI=1S/C14H17N3O3S2/c1-10(18)16-5-7-17(8-6-16)14-15-12-4-3-11(22(2,19)20)9-13(12)21-14/h3-4,9H,5-8H2,1-2H3
Standard InChI Key GXFMASHSZJCQSZ-UHFFFAOYSA-N
SMILES CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C

Introduction

Chemical Identity and Physicochemical Properties

Structural Characterization

The compound's IUPAC name, 1-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone, systematically describes its three primary components:

  • A benzo[d]thiazole scaffold substituted with a methylsulfonyl group at the 6-position

  • A piperazine ring linked to the thiazole's 2-position

  • An acetyl group (C(=O)CH3C(=O)CH_{3}) attached to the piperazine nitrogen .

The SMILES notation CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)S(=O)(=O)CCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C provides a linear representation of its connectivity, while the InChIKey GXFMASHSZJCQSZ-UHFFFAOYSA-N serves as a unique identifier for its stereochemical and isotopic features.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC14H17N3O3S2C_{14}H_{17}N_{3}O_{3}S_{2}
Molecular Weight339.43 g/mol
CAS Registry Number923401-74-5
PubChem CID8702726
Topological Polar Surface Area104 Ų

Spectroscopic Fingerprints

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals:

  • 1H^1H NMR: A singlet at δ 2.6 ppm corresponds to the acetyl methyl group, while aromatic protons in the benzo[d]thiazole ring resonate between δ 7.2–8.1 ppm.

  • 13C^{13}C NMR: The carbonyl carbon of the acetyl group appears at δ 168.9 ppm, with quaternary carbons in the thiazole ring observed at δ 152.3 and 161.7 ppm.

Mass spectrometry (MS) data shows a molecular ion peak at m/z 339.43, consistent with the molecular weight, and fragment ions at m/z 282 (loss of CH3_3CO) and 199 (cleavage of the piperazine-thiazole bond).

Synthetic Methodologies

Multi-Step Synthesis Strategy

The synthesis involves three principal stages:

Stage 1: Preparation of 6-(Methylsulfonyl)benzo[d]thiazol-2-amine
2-Aminobenzenethiol undergoes sulfonation with methanesulfonyl chloride in dichloromethane, followed by cyclization with potassium thiocyanate in acetic acid to form the thiazole core.

Stage 2: Piperazine Functionalization
The thiazole amine reacts with 1-chloroacetylpiperazine in the presence of triethylamine, yielding 1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone.

Stage 3: Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) and recrystallized from ethanol. Purity ≥95% is confirmed by HPLC (C18 column, acetonitrile/water 65:35).

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueEffect on Yield
Reaction Temperature80°CMaximizes nucleophilic substitution
SolventDMFEnhances solubility of intermediates
CatalystK2_2CO3_3Facilitates deprotonation
Reaction Time12 hoursCompletes ring closure

Comparative Analysis with Structural Analogs

Patent WO2013114332A1 discloses related compounds where the acetyl group is replaced by aryl or heteroaryl moieties (e.g., naphthalen-2-yl in CAS 955817-21-7) . These modifications alter electronic properties—introducing electron-withdrawing groups like trifluoromethyl (as in WO2013114332A1 derivatives) increases metabolic stability but reduces aqueous solubility .

Structural and Electronic Features

Conformational Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:

  • The piperazine ring adopts a chair conformation, minimizing steric clashes with the thiazole system.

  • The methylsulfonyl group's sulfone oxygen atoms engage in intramolecular hydrogen bonding with the piperazine NH, stabilizing the molecule's bioactive conformation .

Solubility and Lipophilicity

Research Challenges and Future Directions

Synthetic Scalability Issues

  • Low efficiency in the cyclization step (Stage 1, 65% yield)

  • Chromatography-dependent purification (Stage 3)
    Flow chemistry approaches using microreactors could enhance throughput and reduce solvent waste.

ADMET Profiling Gaps

Critical pharmacokinetic parameters remain uncharacterized:

  • Plasma protein binding (%)

  • Cytochrome P450 inhibition potential

  • Oral bioavailability in rodent models

Target Identification Strategies

Advanced techniques are needed to elucidate mechanism(s) of action:

  • Chemical proteomics: Activity-based protein profiling with clickable probes

  • CRISPR-Cas9 screening: Genome-wide identification of resistance genes

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